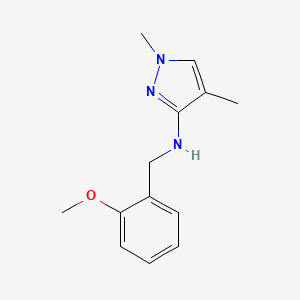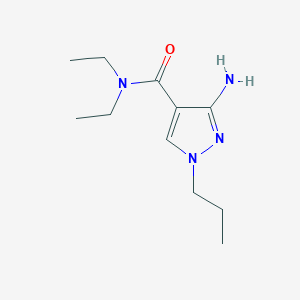
(5-Aminoisothiazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Aminoisothiazol-3-yl)methanol is an organic compound with the molecular formula C4H6N2OS. It features a five-membered isothiazole ring, which includes both sulfur and nitrogen atoms, and a hydroxymethyl group attached to the third carbon of the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminoisothiazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile compound with hydroxyurea in the presence of an alkali metal hydroxide. The pH during the reaction is maintained between 10.1 to 13, preferably between 10.5 to 12.5 .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing the formation of by-products. These methods often involve the use of readily available raw materials and optimized reaction conditions to ensure efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions: (5-Aminoisothiazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonyl chlorides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution can produce a variety of substituted isothiazoles .
Aplicaciones Científicas De Investigación
(5-Aminoisothiazol-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of (5-Aminoisothiazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function .
Comparación Con Compuestos Similares
Thiazole: A heterocyclic compound with a similar ring structure but different functional groups.
Isothiazole: An isomer of thiazole with the sulfur and nitrogen atoms in different positions.
(5-Aminoisothiazol-3-yl)ethanol: A similar compound with an ethanol group instead of a methanol group
Uniqueness: (5-Aminoisothiazol-3-yl)methanol is unique due to its specific functional groups and the resulting chemical properties.
Propiedades
Fórmula molecular |
C4H6N2OS |
|---|---|
Peso molecular |
130.17 g/mol |
Nombre IUPAC |
(5-amino-1,2-thiazol-3-yl)methanol |
InChI |
InChI=1S/C4H6N2OS/c5-4-1-3(2-7)6-8-4/h1,7H,2,5H2 |
Clave InChI |
UNGJDVKSNJDNDH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SN=C1CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propyl-n-[(1-propyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-4-amine](/img/structure/B11741252.png)
![2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741253.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741265.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11741271.png)
amine](/img/structure/B11741285.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741292.png)

![[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride](/img/structure/B11741300.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741302.png)

![4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11741321.png)



